molecular formula C16H28N2O11 B13850961 2-Acetamido-2-deoxy-4-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

2-Acetamido-2-deoxy-4-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

Cat. No.: B13850961
M. Wt: 424.40 g/mol
InChI Key: CDOJPCSDOXYJJF-JXOUYCQTSA-N
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Description

2-Acetamido-2-deoxy-4-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is a disaccharide composed of two N-acetylhexosamine residues. The core structure consists of an alpha-anomeric D-galactopyranose unit modified at position 2 with an acetamido group (forming GalNAc), which is linked via a beta-1,4 glycosidic bond to a beta-D-glucopyranose unit also bearing a 2-acetamido-2-deoxy modification (GlcNAc). This compound, often abbreviated as GalNAcα1-4GlcNAcβ, is structurally distinct from common N-acetylated disaccharides like N-acetyllactosamine (Galβ1-4GlcNAc) and lacdiNAc (GalNAcβ1-4GlcNAc) due to its unique anomeric configuration and linkage .

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15+,16+/m1/s1

InChI Key

CDOJPCSDOXYJJF-JXOUYCQTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that derivatives of 2-acetamido-2-deoxy compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the acetamido group can enhance the efficacy against various bacterial strains. A notable case study involved the synthesis of derivatives that demonstrated improved activity against resistant strains of Staphylococcus aureus .

2. Glycobiology Research

The compound's structural similarity to naturally occurring glycoproteins makes it a valuable tool in glycobiology. It can be utilized to study glycan-binding proteins and their interactions, which are crucial for understanding cellular communication and immune responses. Research has highlighted its role in elucidating the mechanisms by which pathogens exploit glycan structures for adhesion and invasion .

Pharmaceutical Applications

1. Drug Development

Due to its unique structure, 2-acetamido-2-deoxy-4-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is being explored as a scaffold for drug design. Its ability to mimic natural substrates allows for the development of inhibitors targeting glycosylation pathways in cancer cells. A recent study demonstrated that modifications to this compound could lead to potent inhibitors of specific glycosyltransferases involved in tumor progression .

2. Vaccine Development

The compound can also serve as an adjuvant in vaccine formulations, enhancing immune responses against specific antigens. Its ability to modulate immune cell activity has been documented in preclinical studies, showing promise for use in vaccines against infectious diseases .

Material Science Applications

1. Biodegradable Polymers

In materials science, derivatives of 2-acetamido-2-deoxy compounds are being investigated for their potential use in biodegradable polymers. These materials can be synthesized from renewable resources and may find applications in packaging and biomedical devices due to their biocompatibility and biodegradability .

2. Nanotechnology

The compound is also being explored within nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Antimicrobial ActivityDerivatives against Staphylococcus aureusEnhanced efficacy noted in modified compounds
Glycobiology ResearchStudy of glycan-binding proteinsInsight into pathogen adhesion mechanisms
Drug DevelopmentScaffold for glycosylation inhibitorsPotent inhibitors identified for tumor progression
Vaccine DevelopmentAdjuvant in vaccine formulationsImproved immune responses observed
Biodegradable PolymersPackaging and biomedical devicesPromising biocompatibility and biodegradability
NanotechnologyDrug delivery systemsStable nanoparticles formed for targeted therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key N-Acetylated Disaccharides

Compound Name Structure Linkage Biological Role Key Research Findings
Target Compound GalNAcα1-4GlcNAcβ β-1,4 Potential role in cell signaling; structural mimicry in glycoconjugates Synthesized via regioselective glycosylation (); NMR data in .
N-Acetyllactosamine (LacNAc) Galβ1-4GlcNAc β-1,4 Ubiquitous in glycoproteins; ligand for galectins Enzymatic synthesis methods documented (); involved in immune responses.
LacdiNAc GalNAcβ1-4GlcNAc β-1,4 Biomarker in pluripotent cells; binds to macrophage receptors Identified in stem cells (); implicated in pathogen recognition .
N-Acetyl-2'-O-Methyllactosamine Galβ1-4(2-OMe)GlcNAc β-1,4 Used to study glycosidase specificity; synthetic antigen Methylation alters lectin binding (); synthesized via benzyl protection.
6'-Deoxy-N-Acetyllactosamine Galβ1-4(6-deoxy)GlcNAc β-1,4 Modulates bacterial adhesion; fluorinated analogs for imaging Fluorination impacts enzyme kinetics (); used in glycan array studies.

Structural Distinctions

  • Anomeric Configuration: The target compound’s alpha-anomeric GalNAc contrasts with the beta-linked Gal/GalNAc in LacNAc and lacdiNAc, altering its three-dimensional conformation and protein-binding specificity .
  • Substituent Effects: Derivatives like 2-O-methyl or 6-deoxy variants () demonstrate how minor modifications disrupt hydrogen bonding with lectins or glycosidases.

Preparation Methods

Protected 2-Acetamido-2-deoxy-alpha-D-galactopyranosyl Donor

  • Starting from 2-acetamido-2-deoxy-D-galactose (N-acetylgalactosamine), protection of hydroxyl groups as acetates or benzyl ethers is common.
  • For example, 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranosyl chloride can be prepared and used as a glycosyl donor.
  • Activation of the anomeric center is often achieved by forming glycosyl halides (chlorides or bromides) or trichloroacetimidates.

Protected 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Acceptor

  • The acceptor is typically a 2-acetamido-2-deoxy-D-glucose derivative, protected at hydroxyls with benzyl or acetyl groups.
  • Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is an example acceptor used in glycosylation.
  • Protection patterns are chosen to direct glycosylation regioselectively at the 4-hydroxyl position.

Glycosylation Methods

Mercuric Cyanide Catalyzed Glycosylation

  • Mercuric cyanide is used as a catalyst for coupling glycosyl halides with acceptors bearing free hydroxyl groups.
  • For example, condensation of 3,4,6-tri-O-acetyl-2-O-methyl-alpha-D-galactopyranosyl bromide with benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside in acetonitrile yields a mixture of alpha and beta glycosides at the 4-O position.
  • This method provides good yields and stereoselectivity towards the beta linkage at the 4-position of the glucopyranosyl unit.

Use of Glycosyl Trichloroacetimidates and Catalytic Activation

  • Glycosyl trichloroacetimidates are stable donors activated by catalytic amounts of Lewis acids such as tert-butyldimethylsilyl trifluoromethanesulfonate.
  • This approach allows stereospecific formation of glycosidic bonds with high yields.
  • For instance, coupling of 2,3-di-O-benzyl-4,6-O-benzylidene-D-glucopyranosyl trichloroacetimidate with protected galactopyranoside acceptors has been reported.

Deprotection and Final Product Formation

  • After glycosylation, removal of protecting groups is critical.
  • O-Deacetylation is commonly performed using mild basic conditions (e.g., sodium methoxide in methanol).
  • Catalytic hydrogenolysis (using palladium catalysts) removes benzyl groups without disturbing the glycosidic bonds.
  • These steps yield the free disaccharide 2-acetamido-2-deoxy-4-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose in crystalline form and high purity.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Preparation of glycosyl bromide Hydrogen bromide in dichloromethane on protected galactose derivative >85 Formation of 3,4,6-tri-O-acetyl-2-O-methyl-alpha-D-galactopyranosyl bromide
Glycosylation Mercuric cyanide catalysis in acetonitrile ~70-80 Mixture of alpha and beta anomers; beta favored at 4-O position
Deacetylation Sodium methoxide in methanol >90 Mild conditions preserve glycosidic bonds
Hydrogenolysis Pd/C catalyst under H2 atmosphere >95 Removes benzyl protecting groups cleanly
Overall yield (from protected monosaccharides) Combined steps 50-60 High stereoselectivity and purity achieved

Advanced Synthetic Considerations

  • Acetyl migration during deprotection can lead to product mixtures; careful control of reaction times and temperatures is necessary.
  • Use of orthogonal protecting groups (e.g., benzyl vs acetyl) facilitates selective deprotection sequences.
  • Biotransformation methods have been explored for selective deprotection and epimerization, but chemical synthesis remains the primary route.
  • Alternative glycosylation promoters such as trimethylsilyl triflate or stannic chloride have been used for related compounds, but mercuric cyanide remains prevalent for this disaccharide.

Q & A

Basic: What are the key synthetic strategies for constructing the glycosidic linkage in 2-acetamido-2-deoxy-4-O-(β-D-GlcNAc)-α-D-GalNAc?

Methodological Answer:
Synthesis typically employs regioselective glycosylation using protected monosaccharide precursors. For example:

  • Protecting group strategy : Use benzyl or acetyl groups to mask hydroxyls, enabling selective activation at the C4 hydroxyl of galactopyranose (as seen in ).
  • Glycosyl donors : Trichloroacetimidate or bromide derivatives (e.g., tetra-O-acetyl-β-D-galactopyranosyl bromide) are coupled with acceptors like benzyl 2-acetamido-4,6-O-benzylidene-α-D-glucopyranoside under Koenigs-Knorr conditions .
  • Yield optimization : Sequential deprotection and purification via column chromatography ensure high purity (e.g., 96.7% yield in ).

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • NMR spectroscopy : Assign δ values for anomeric protons (e.g., α-D-GalNAc anomeric proton at δ 5.2–5.4 ppm, β-D-GlcNAc at δ 4.5–4.7 ppm) and carbons (C1 signals at 90–110 ppm) in D₂O or deuterated solvents .
  • Mass spectrometry : MALDI-TOF-MS confirms molecular weight (e.g., M+Na⁺ calculated 1428.5127, observed 1428.4937 in ).
  • X-ray crystallography : Resolve ambiguous stereochemistry for derivatives (noted in for related structures).

Advanced: How can researchers optimize glycosylation efficiency to avoid side products?

Methodological Answer:

  • Temperature control : Perform reactions at –20°C to 0°C to minimize hydrolysis of glycosyl donors .
  • Activator selection : Use NIS/TfOH for thioglycosides or AgOTf for trichloroacetimidates to enhance reactivity .
  • Monitoring intermediates : Employ TLC or LC-MS to track reaction progress and adjust stoichiometry in real-time .

Advanced: How to resolve contradictions in NMR data between synthetic batches?

Methodological Answer:

  • Solvent effects : Compare spectra in D₂O vs. DMSO-d₆; hydrophilic protons may shift due to hydrogen bonding .
  • Dynamic exchange : Use HSQC and NOESY to identify conformational flexibility in aqueous vs. organic solvents .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ) to clarify overlapping signals.

Advanced: How to design experiments to study glycan-protein interactions using this compound?

Methodological Answer:

  • Functionalization : Introduce biotin tags or fluorophores at the reducing end for immobilization or fluorescence assays .
  • SPR/BLI assays : Immobilize glycans on sensor chips to measure binding kinetics with lectins or antibodies .
  • Competitive inhibition : Use free glycans to block interactions in cell adhesion assays (e.g., ).

Advanced: What computational tools aid in predicting glycosylation outcomes?

Methodological Answer:

  • Quantum mechanics (QM) : Calculate transition states for glycosidic bond formation using DFT (e.g., ’s ICReDD approach).
  • Molecular dynamics (MD) : Simulate solvent effects on glycosyl acceptor conformations .
  • Machine learning : Train models on existing glycosylation data to predict optimal reaction conditions .

Basic: What are the primary applications of this compound in glycobiology?

Methodological Answer:

  • Enzyme substrate : Test specificity of glycosyltransferases (e.g., β1,4-galactosyltransferases) .
  • Glycan array development : Print the compound on slides to profile antibody or lectin binding .
  • Oligosaccharide synthesis : Serve as a building block for tumor-associated carbohydrate antigens (e.g., ).

Advanced: How can this compound be functionalized for in vivo studies?

Methodological Answer:

  • Metabolic labeling : Synthesize a peracetylated derivative for cell permeability; intracellular esterases release the active glycan .
  • Click chemistry : Introduce azide/alkyne handles for bioorthogonal tagging in live cells (e.g., ).
  • Photoaffinity probes : Attach diazirine groups to capture transient glycan-protein interactions .

Basic: How is mass spectrometry used to confirm purity and identity?

Methodological Answer:

  • High-resolution MS : Compare observed vs. calculated m/z values (e.g., ±5 ppm tolerance) .
  • MS/MS fragmentation : Characterize glycosidic bond cleavage patterns (e.g., Y-ions for reducing end fragments) .
  • Isotopic purity : Verify ¹³C-labeled analogs () using isotopic distribution analysis.

Advanced: What strategies are used to synthesize analogs with modified deoxy or fluoro substituents?

Methodological Answer:

  • Deoxygenation : Treat 6-OH precursors with NaBH₄/I₂ to generate 6-deoxy derivatives ( ).
  • Electrophilic fluorination : Use DAST or Deoxo-Fluor to replace hydroxyls with fluorine .
  • Protection-deprotection : Temporarily mask reactive sites (e.g., isopropylidene groups in ) to direct substitutions.

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